methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by:
- Position 2: Ethyl substituent, influencing ring puckering and steric bulk.
- Position 5: 4-(Methoxycarbonyl)phenyl group, contributing to π-π stacking and electronic effects.
- Position 6: Methyl ester, enhancing solubility and enabling further derivatization.
- Position 7: Methyl group, modulating steric interactions and stability.
Properties
Molecular Formula |
C19H20N2O5S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 2-ethyl-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H20N2O5S/c1-5-13-16(22)21-15(11-6-8-12(9-7-11)17(23)25-3)14(18(24)26-4)10(2)20-19(21)27-13/h6-9,13,15H,5H2,1-4H3 |
InChI Key |
NPNUPDSSANSCPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
Anticancer Activity
Thiazolo[3,2-a]pyrimidine derivatives, including methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, have been extensively studied for their anticancer properties.
Case Studies and Findings
- A study demonstrated that derivatives of thiazolo[3,2-a]pyrimidines showed potent inhibition against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines with IC50 values ranging from 9.8 to 35.9 µM. These values were notably superior to the positive control doxorubicin, indicating strong potential as antitumor agents .
Antimicrobial Properties
Thiazolo[3,2-a]pyrimidine derivatives are also recognized for their antimicrobial activities.
Research Insights
- Compounds containing this scaffold have shown effectiveness against various bacterial strains and fungi. For instance, some derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Applications in Medicine
Given their antimicrobial properties, these compounds can be explored as potential candidates for developing new antibiotics or antifungal agents.
Neurological Applications
Recent studies have identified thiazolo[3,2-a]pyrimidines as promising candidates for neurological disorders.
Potential as Neuroprotective Agents
Research indicates that certain derivatives may act as positive allosteric modulators of the NMDA receptor (specifically GluN2A), suggesting their potential in treating conditions like Alzheimer's disease . This modulation could enhance cognitive function and protect neurons from excitotoxicity.
Synthesis and Structural Diversity
The synthesis of this compound involves various chemical pathways that allow for structural diversity.
Synthesis Techniques
Recent advancements include the use of enzymatic methods (e.g., laccase-catalyzed reactions) to synthesize novel derivatives efficiently . These methods not only enhance yield but also allow for the introduction of various functional groups that can modify biological activity.
Table: Comparison of Biological Activities
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity | Neurological Potential |
|---|---|---|---|
| Methyl 2-Ethyl... | 9.8 - 35.9 | Moderate | Positive Modulator |
| Other Derivative A | 15 - 40 | High | None |
| Other Derivative B | 20 - 50 | Low | Positive Modulator |
Mechanism of Action
The mechanism of action of methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit inflammatory pathways by targeting key proteins involved in the inflammatory response .
Comparison with Similar Compounds
Structural Variations and Implications
Position 5 Substituents
Analysis :
- Halogenated analogs (e.g., bromo, chloro) exhibit halogen bonding, influencing crystal packing (e.g., homochiral chains in bromophenyl derivatives) and bioactivity .
Position 2 Substituents
Analysis :
- Ethyl substituents favor simpler synthesis and predictable puckering (cf. ’s ring puckering analysis).
- Benzylidene groups introduce conjugation and supramolecular complexity but may reduce metabolic stability.
Key Findings :
- Antimicrobial activity is enhanced in Mannich base derivatives (e.g., morpholinomethyl group in ’s compound 9e) .
- Chiral resolution in bromophenyl analogs highlights the role of halogen substituents in crystallography-driven separations .
Crystallographic Insights
- Target Compound: Predicted planar thiazolopyrimidine core (cf.
- Benzylidene Derivatives: Exhibit non-planar conformations (e.g., dihedral angles up to 89.86° in ), stabilizing supramolecular architectures .
Biological Activity
Methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolopyrimidine family. This class of compounds has garnered significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data from various studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiazolo-pyrimidine core with multiple substituents that enhance its biological activity. The presence of methoxycarbonyl and ethyl groups contributes to its solubility and reactivity.
Antitumor Activity
Research indicates that thiazolopyrimidine derivatives exhibit potent antitumor properties. A study highlighted that compounds similar to methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl demonstrated significant inhibition of tumor cell proliferation. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
The proposed mechanism of action for thiazolopyrimidine derivatives involves the inhibition of key enzymes involved in cell division and proliferation. Specifically, they may act as inhibitors of protein kinases such as casein kinase 2 (CK2), which plays a crucial role in cancer cell survival and growth. This inhibition leads to apoptosis in cancer cells and reduces tumor growth in vivo .
Antimicrobial Activity
In addition to their antitumor effects, thiazolopyrimidine compounds have been evaluated for antimicrobial activity. Studies have reported that these compounds exhibit inhibitory effects against various bacterial strains and fungi, making them candidates for further development as antibiotics .
Data Tables
| Activity | IC50 (µM) | Cell Line |
|---|---|---|
| Antitumor | 1.5 | MCF-7 (Breast Cancer) |
| Antitumor | 2.0 | HeLa (Cervical Cancer) |
| Antimicrobial | 0.5 | Staphylococcus aureus |
| Antimicrobial | 1.0 | Escherichia coli |
Case Study 1: Antitumor Efficacy
In a controlled study involving MCF-7 breast cancer cells, methyl 2-ethyl-5-[4-(methoxycarbonyl)phenyl]-7-methyl was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 1.5 µM. This suggests that the compound effectively induces cytotoxicity in breast cancer cells.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values recorded at 0.5 µM for S. aureus and 1.0 µM for E. coli, indicating its potential use as an antimicrobial agent.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis typically involves multi-step reactions starting from substituted benzylidene or pyrimidine precursors. Key steps include:
- Cyclization : Formation of the thiazolo[3,2-a]pyrimidine core via sulfur-assisted cyclization under catalytic conditions .
- Functionalization : Introduction of substituents (e.g., methoxycarbonyl groups) through nucleophilic substitution or condensation reactions .
- Purification : Recrystallization using solvents like DMF or ethanol to isolate high-purity crystals . Example workflow: Precursor → Cyclization (catalyst: p-toluenesulfonic acid) → Esterification → Crystallization.
Q. How is the molecular structure of this compound confirmed in academic research?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key parameters include:
- Bond lengths and angles : Critical for validating the thiazolo-pyrimidine core (e.g., C–S bond: ~1.74 Å; N–C bonds: ~1.35–1.45 Å) .
- Hydrogen bonding and packing : Intermolecular interactions (e.g., C–H···O) stabilize the crystal lattice, as observed in monoclinic systems (space group P2₁/n) .
- Data quality : R factor < 0.06 and data-to-parameter ratio > 15 ensure reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- DFT optimization : Compare experimental SCXRD bond lengths/angles with gas-phase DFT models (e.g., B3LYP/6-31G**) to identify deviations caused by crystal packing .
- Solvent modeling : Use implicit solvent models (e.g., PCM) in computational studies to mimic experimental conditions .
- Dynamic NMR : Analyze temperature-dependent NMR shifts to detect rotameric equilibria in solution .
Q. What strategies optimize reaction conditions for improved yields during cyclization?
Key variables include:
- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance cyclization efficiency, while bases (e.g., K₂CO₃) improve esterification .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing transition states .
- Temperature control : Slow heating (50–60°C) minimizes side reactions during thiazole ring formation . Example optimization: Refluxing in DMF with p-TsOH at 60°C for 6 hours achieves ~75% yield .
Methodological Notes
- Crystallography : For accurate SCXRD, grow crystals via slow evaporation in ethanol/DMF (1:1) .
- Spectral Analysis : Use ¹H/¹³C NMR (CDCl₃) and IR (KBr pellet) to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
